プリメベリン

概要

説明

This compound is known for its medicinal properties and has been traditionally used for its expectorant and anti-inflammatory effects . Primeverin is a significant component in the phytochemical profile of Primula veris, contributing to its therapeutic potential.

科学的研究の応用

Primeverin has a wide range of scientific research applications:

Biology: Primeverin is studied for its role in plant metabolism and its impact on plant physiology.

Medicine: It has potential therapeutic applications due to its anti-inflammatory and expectorant properties.

Industry: Primeverin is used in the formulation of herbal medicines and dietary supplements.

作用機序

Target of Action

Primeverin is a flavonol glycoside . It primarily targets bladder smooth muscle . The compound’s primary role is to inhibit abnormal contractions of bladder smooth muscle .

Mode of Action

Primeverin demonstrates both anticholinergic and calcium-modulating properties . The efferent connection of the pelvic nerve is inhibited due to the anticholinergic action exerted by this drug, leading to relaxation of bladder smooth muscle .

Biochemical Pathways

Primeverin affects the purine metabolism pathway . The de novo purine biosynthetic pathway uses six enzymes to catalyze the transformation of phosphoribosylpyrophosphate (PRPP) into inosine 5′-monophosphate (IMP) via 10 highly conserved steps . Primeverin’s interaction with this pathway could potentially influence the synthesis of DNA and RNA, which are crucial for cell growth and proliferation .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a drug

Result of Action

Primeverin has been shown to have anti-cancer effects in vitro and in vivo, as well as the ability to inhibit the growth of cancer cells . It also inhibits the synthesis of fatty acids, which may be due to its terpene content .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Primeverin. For instance, the temperature at which Primeverin is cultured can significantly affect the production of bioactive compounds . In one study, the accumulated content of bioactive compounds of in vitro adventitious roots cultured under 22 °C was significantly higher than the other two temperatures of the study . This suggests that environmental factors such as temperature can have a significant impact on the efficacy and stability of Primeverin.

準備方法

Synthetic Routes and Reaction Conditions: Primeverin can be isolated from the roots of Primula veris through a series of extraction and purification processes. The typical method involves the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for the identification and quantification of the compound . The extraction process generally includes the following steps:

Collection and Drying: The roots of Primula veris are collected and dried.

Extraction: The dried roots are subjected to solvent extraction using methanol or ethanol.

Purification: The extract is then purified using HPLC to isolate primeverin.

Industrial Production Methods: Industrial production of primeverin involves large-scale extraction from cultivated Primula veris plants. The process is optimized to maximize yield and purity, ensuring the consistent quality of the compound for pharmaceutical use .

化学反応の分析

Types of Reactions: Primeverin undergoes various chemical reactions, including:

Hydrolysis: Primeverin can be hydrolyzed to produce its aglycone form and sugar moieties.

Oxidation: It can undergo oxidation reactions to form different oxidized derivatives.

Substitution: Primeverin can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed:

Hydrolysis: Aglycone and sugar moieties.

Oxidation: Various oxidized derivatives.

Substitution: Substituted primeverin derivatives.

類似化合物との比較

Primulaverin: Another phenolic glycoside found in Primula veris.

Primulic Acids: Triterpenic saponins present in the roots of Primula veris.

Primeverin stands out for its unique combination of therapeutic effects and its role in the phytochemical profile of Primula veris.

特性

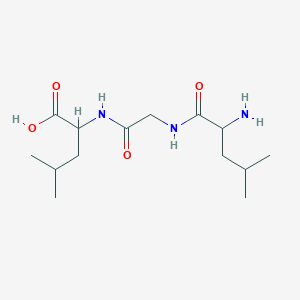

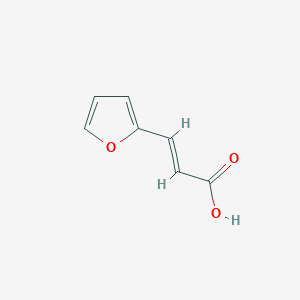

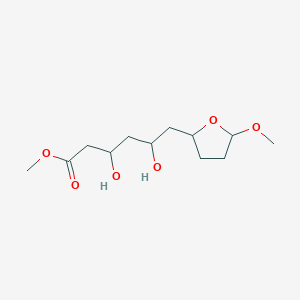

IUPAC Name |

methyl 4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O13/c1-28-8-3-4-9(18(27)29-2)11(5-8)32-20-17(26)15(24)14(23)12(33-20)7-31-19-16(25)13(22)10(21)6-30-19/h3-5,10,12-17,19-26H,6-7H2,1-2H3/t10-,12-,13+,14-,15+,16-,17-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRVGBRAMLSZDQ-HSMQXHTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165506 | |

| Record name | Primeverin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154-60-9 | |

| Record name | Primeverin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primeverin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Primeverin and where is it found?

A1: Primeverin is a flavonoid glycoside primarily found in plants belonging to the genus Primula. [, , ] It is a natural product that can be isolated from various Primula species, including Primula veris and Primula maximowiczii. [, , ]

Q2: Can Primeverin be produced through alternative methods besides extraction from plants?

A2: While traditionally sourced from plant material, research suggests that in vitro adventitious root cultures of Primula veris subsp. veris can be a viable alternative for Primeverin production. [] This approach offers a sustainable method that could help conserve natural populations of Primula species and provide a more controlled environment for production. []

Q3: What analytical techniques are employed to identify and quantify Primeverin?

A3: High-performance liquid chromatography (HPLC) is a widely used technique for both qualitative and quantitative analysis of Primeverin. [] Studies have utilized HPLC methods employing C18 columns and methanol-phosphoric acid mobile phases to achieve efficient separation and detection of Primeverin. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide](/img/structure/B92973.png)

![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)

![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)